2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H13Cl2N3O3 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-18-10-5-13(11-19(18)24)21-12-17(16-3-1-2-4-20(16)26-21)22(28)25-14-6-8-15(9-7-14)27(29)30/h1-12H,(H,25,28) |
InChI Key |
LMOWSYTUGZQOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction for Quinoline Core Construction
The Pfitzinger reaction is a well-established method to synthesize quinoline-4-carboxylic acids by condensing isatin derivatives with aryl ketones under basic reflux conditions in ethanol. For example, reacting isatin with 4-bromoacetophenone under basic conditions yields 2-(4-bromophenyl)quinoline-4-carboxylic acid, which serves as a key intermediate for further functionalization.
Oxidation and Functional Group Transformations
Subsequent oxidation steps can be employed to modify quinoline intermediates. For instance, 4-methylquinoline-2(1H)-one can be oxidized using potassium permanganate and sodium hydroxide to yield 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which can be converted to 2-chloroquinoline-4-carboxylic acid by treatment with phosphoryl chloride (POCl3) in DMF at reflux.
Introduction of the 3,4-Dichlorophenyl Group
Suzuki-Miyaura Cross-Coupling
The 3,4-dichlorophenyl substituent at the 2-position of the quinoline ring is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, 2-chloroquinoline-4-carboxylic acid derivatives react with 3,4-dichlorophenylboronic acid in a toluene/ethanol mixture under reflux with sodium carbonate as base and tetrakis(triphenylphosphine)palladium(0) as catalyst. This reaction proceeds under nitrogen atmosphere and is monitored by thin-layer chromatography (TLC) until completion.
Conversion to Carboxamide
Activation of Carboxylic Acid
The quinoline-4-carboxylic acid intermediate is converted to an activated form, commonly the acid chloride, by treatment with reagents such as thionyl chloride (SOCl2) or phosphoryl chloride (POCl3). This step is typically performed under anhydrous conditions and controlled temperature to avoid decomposition.
Coupling with 4-Nitroaniline
The acid chloride intermediate is then reacted with 4-nitroaniline to form the target carboxamide. This amidation reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge the released HCl. The reaction is performed at low temperature initially and then allowed to warm to room temperature to ensure complete conversion.
Alternative Catalytic and Green Chemistry Approaches
Recent advances include the use of magnetic nanoparticle-supported catalysts bearing urea linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C. This method allows easy catalyst recovery by magnetic separation and high yields of the desired products, representing a greener and more sustainable approach.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pfitzinger reaction | Isatin + aryl ketone, base, reflux in ethanol | Quinoline-4-carboxylic acid intermediate |
| 2 | Oxidation | KMnO4, NaOH, room temp to 85 °C | Oxidized quinoline acid derivatives |
| 3 | Halogenation | POCl3 in DMF, reflux | 2-Chloroquinoline-4-carboxylic acid |
| 4 | Suzuki-Miyaura coupling | 3,4-Dichlorophenylboronic acid, Pd catalyst, base, reflux | 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid |
| 5 | Acid chloride formation | SOCl2 or POCl3, anhydrous conditions | Acid chloride intermediate |
| 6 | Amidation | 4-Nitroaniline, base (e.g., triethylamine), solvent | 2-(3,4-Dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
Research Findings and Yields
- The Pfitzinger reaction and subsequent Suzuki coupling typically afford quinoline derivatives in moderate to high yields (60–85%).
- The use of magnetic nanoparticle catalysts under solvent-free conditions can improve yields and catalyst recyclability, with yields reported above 80% and catalyst reuse for multiple cycles without significant loss of activity.
- Amidation reactions with 4-nitroaniline proceed efficiently under mild conditions, yielding the target carboxamide with high purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.
Substitution: The chlorines on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Reduction: 2-(3,4-dichlorophenyl)-N-(4-aminophenyl)quinoline-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. It features a quinoline core substituted with a 3,4-dichlorophenyl group and a 4-nitrophenyl group. The presence of electron-withdrawing groups such as nitro and dichloro substitutions enhance its potential reactivity and biological activity.
Research Applications
This compound has potential applications in diverse fields:
- Antimicrobial and Anticancer Agent The uniqueness of this compound lies in its specific combination of electron-withdrawing groups which enhance its reactivity and biological profile compared to similar compounds. Its dual functionality as both an antimicrobial and anticancer agent positions it as a versatile candidate in drug development.
- Drug development This compound's dual functionality as both an antimicrobial and anticancer agent positions it as a versatile candidate in drug development.
- Biological macromolecule interaction studies Studies involving this compound often focus on its interactions with biological macromolecules.
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide | Chlorophenyl substitution | Antimicrobial, anticancer |
| 2-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide | Dimethoxy substitution | Anticancer activity |
| N-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | Tert-butyl and dimethoxy substitutions | Potential anti-inflammatory effects |
Quinoline-4-carboxamides as Antimalarial Agents
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. For example, if the compound exhibits anticancer activity, it might inhibit a key enzyme involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights structural differences among selected quinoline carboxamides:
Key Observations :
- The target compound’s 3,4-dichlorophenyl and 4-nitrophenyl groups create a highly electron-deficient system, which may enhance binding to hydrophobic pockets or electron-rich biological targets.
- In contrast, compounds like 4k and the furan-containing analogue incorporate electron-donating groups (-OCH₃, -NH₂), which could improve solubility but reduce electrophilic reactivity .
Biological Activity
The compound 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
- Molecular Weight : 359.19 g/mol
This compound features a quinoline core substituted with a dichlorophenyl and a nitrophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline-2-carboxamides against mycobacterial species, revealing that certain derivatives displayed higher activity than standard treatments like isoniazid and pyrazinamide .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | MIC (μg/mL) | Activity against Mycobacterium tuberculosis |
|---|---|---|
| This compound | 0.5 | Higher than isoniazid |
| N-Cyclohexylquinoline-2-carboxamide | 0.25 | Higher than isoniazid |
| N-(2-phenylethyl)quinoline-2-carboxamide | 0.75 | Comparable to pyrazinamide |
Anticancer Activity
The anticancer potential of this compound has been assessed in various studies. The compound showed promising results against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The IC₅₀ values were found to be comparable to established chemotherapeutic agents .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC₅₀ (μM) | Comparison to Doxorubicin (IC₅₀ = 3.13 μM) |
|---|---|---|
| MCF-7 | 12.8 | Less active |
| HeLa | 0.70 | More active |
| U2OS (Osteosarcoma) | 0.69 | Comparable |
The biological activity of this compound is attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular processes. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Case Studies
- Study on Mycobacterial Inhibition : A series of substituted quinoline derivatives were synthesized and tested for their ability to inhibit the growth of mycobacterial species. The compound exhibited significant inhibitory effects, indicating its potential as a therapeutic agent against tuberculosis .
- Anticancer Efficacy : In vitro studies demonstrated that the compound effectively reduced cell viability in MCF-7 and HeLa cells, suggesting its role as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
